Cas no 2172599-83-4 (2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid)

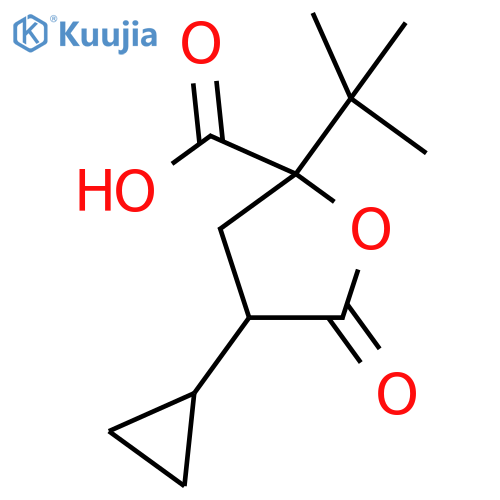

2172599-83-4 structure

商品名:2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid

2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid

- EN300-1629458

- 2172599-83-4

-

- インチ: 1S/C12H18O4/c1-11(2,3)12(10(14)15)6-8(7-4-5-7)9(13)16-12/h7-8H,4-6H2,1-3H3,(H,14,15)

- InChIKey: HMKISZFJZPTXCG-UHFFFAOYSA-N

- ほほえんだ: O1C(C(CC1(C(=O)O)C(C)(C)C)C1CC1)=O

計算された属性

- せいみつぶんしりょう: 226.12050905g/mol

- どういたいしつりょう: 226.12050905g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 337

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 63.6Ų

2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1629458-0.1g |

2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid |

2172599-83-4 | 0.1g |

$1585.0 | 2023-06-04 | ||

| Enamine | EN300-1629458-0.5g |

2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid |

2172599-83-4 | 0.5g |

$1728.0 | 2023-06-04 | ||

| Enamine | EN300-1629458-2.5g |

2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid |

2172599-83-4 | 2.5g |

$3530.0 | 2023-06-04 | ||

| Enamine | EN300-1629458-10.0g |

2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid |

2172599-83-4 | 10g |

$7742.0 | 2023-06-04 | ||

| Enamine | EN300-1629458-100mg |

2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid |

2172599-83-4 | 100mg |

$1585.0 | 2023-09-22 | ||

| Enamine | EN300-1629458-250mg |

2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid |

2172599-83-4 | 250mg |

$1657.0 | 2023-09-22 | ||

| Enamine | EN300-1629458-0.05g |

2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid |

2172599-83-4 | 0.05g |

$1513.0 | 2023-06-04 | ||

| Enamine | EN300-1629458-1.0g |

2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid |

2172599-83-4 | 1g |

$1801.0 | 2023-06-04 | ||

| Enamine | EN300-1629458-5.0g |

2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid |

2172599-83-4 | 5g |

$5221.0 | 2023-06-04 | ||

| Enamine | EN300-1629458-5000mg |

2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid |

2172599-83-4 | 5000mg |

$5221.0 | 2023-09-22 |

2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid 関連文献

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

2172599-83-4 (2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid) 関連製品

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬